(1H-Indol-1-yl)(2-iodophenyl)methanone
Description
General Overview of Indole (B1671886) Scaffold Significance in Organic Synthesis
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. orientjchem.org This scaffold is not merely a synthetic curiosity but a ubiquitous feature in a vast number of natural products, pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgderpharmachemica.com Its prevalence in biologically active compounds has rendered it a "privileged scaffold" in medicinal chemistry, with numerous indole-containing compounds demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netijpsr.com
The significance of the indole framework stems from its versatile chemical reactivity and its ability to serve as a template for the development of complex molecular architectures. derpharmachemica.comorganic-chemistry.org The nitrogen atom and the C2-C3 double bond of the pyrrole ring are key sites for functionalization, allowing chemists to modify the core structure to fine-tune its biological and physical properties. nih.govorganic-chemistry.org Consequently, the development of efficient and novel synthetic methods to construct and functionalize the indole scaffold remains an active and important area of research in organic chemistry. derpharmachemica.comorganic-chemistry.org
Table 1: Examples of Biologically Active Indole-Containing Compounds
| Compound | Biological Activity |
|---|---|
| Indomethacin | Non-steroidal anti-inflammatory agent derpharmachemica.com |
| Sumatriptan | Anti-migraine agent derpharmachemica.com |
| Serotonin (B10506) | Neurotransmitter derpharmachemica.com |
Overview of Aryl Ketone Synthesis Methodologies
Aryl ketones are a fundamental class of organic compounds characterized by a carbonyl group attached to two aryl groups (diaryl ketones) or an aryl and an alkyl group (alkyl aryl ketones). They are crucial intermediates and building blocks in the synthesis of pharmaceuticals and fine chemicals. tandfonline.com A variety of synthetic methods have been developed to access these important molecules.
The classical method for aryl ketone synthesis is the Friedel-Crafts acylation , which involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. tandfonline.com While widely used, this method can suffer from limitations such as harsh reaction conditions and low regioselectivity with substituted arenes. tandfonline.com
Modern synthetic chemistry has introduced a range of milder and more versatile methods, predominantly based on transition metal-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of arylboronic acids with acyl chlorides or carboxylic anhydrides provides a highly efficient and functional group-tolerant route to aryl ketones. tandfonline.comorganic-chemistry.org
Heck-Type Reactions: Palladium-catalyzed reactions can be employed to couple aryl halides with various partners to form ketones.
Coupling with Organometallic Reagents: Organotin, zinc, and other organometallic reagents can react with carboxylic acid derivatives to yield aryl ketones, although side reactions can sometimes be an issue. tandfonline.com
Tandem Addition-Oxidation Reactions: Transition metal-catalyzed addition of arylboronic acids to aldehydes, followed by in-situ oxidation of the resulting secondary alcohol, offers another pathway to aryl ketones. scispace.comnih.gov
These contemporary methods often provide superior yields, milder reaction conditions, and broader substrate scope compared to traditional approaches. tandfonline.comresearchgate.net
Table 2: Comparison of Major Aryl Ketone Synthesis Methods
| Method | Acylating Agent | Arene Source | Catalyst/Reagent | Key Advantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Halide / Anhydride | Arene | Lewis Acid (e.g., AlCl₃) | Uses readily available starting materials |
| Suzuki-Miyaura Coupling | Acyl Halide / Anhydride | Arylboronic Acid | Palladium Catalyst | Mild conditions, high functional group tolerance tandfonline.comorganic-chemistry.org |
Structural Context of (1H-Indol-1-yl)(2-iodophenyl)methanone within Indole and Aryl Ketone Chemical Space
This compound is a molecule that embodies structural features from both indole chemistry and aryl ketone synthesis. Its chemical formula is C₁₅H₁₀INO and its molecular weight is 347.15 g/mol . bldpharm.com
Structurally, the compound can be classified as:
An N-acyl indole : The nitrogen atom of the indole ring is acylated, forming an amide bond with the carbonyl carbon. This modification significantly influences the electronic properties of the indole ring.
A diaryl ketone : The central carbonyl group is flanked by an indolyl group on one side and a 2-iodophenyl group on the other.
The synthesis of this specific molecule would likely involve the acylation of indole with 2-iodobenzoyl chloride or a related activated carboxylic acid derivative. This reaction is a direct application of the principles of aryl ketone synthesis, specifically N-acylation, which is a common transformation for amines and related nitrogen heterocycles.
The presence of an iodine atom on the phenyl ring is a particularly significant feature. Aryl iodides are highly reactive substrates in a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Ullmann couplings. organic-chemistry.orgwikipedia.org This makes this compound a potentially valuable synthetic intermediate, where the iodo-substituent can be replaced to introduce a wide range of other functional groups, enabling the construction of more complex, poly-functionalized molecules.
Structure
3D Structure
Properties
IUPAC Name |
indol-1-yl-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUBEXNDLUMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reactivity and Chemical Transformations of 1h Indol 1 Yl 2 Iodophenyl Methanone and Analogs
Intramolecular Cyclization Reactions
The intramolecular Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, enabling the construction of carbocyclic and heterocyclic systems. chim.it This palladium-catalyzed reaction has been effectively utilized in the synthesis of diverse heterocyclic compounds. mdpi.comresearchgate.net
The Mizoroki-Heck reaction is known for its high degree of regioselectivity, typically favoring the formation of the exo cyclization product. This preference is particularly evident in the creation of five- or six-membered rings, as the exo pathway is sterically less demanding. nih.gov The control of the β-hydride elimination step is crucial for generating tertiary and quaternary stereocenters. chim.it While the reactions are often highly diastereoselective, achieving high enantioselectivity can be challenging and may require the use of chiral ligands such as (R)-BINAP. chim.itresearchgate.net The choice of catalyst and reaction conditions can be tailored to favor the formation of either linear or branched products. chemrxiv.org
| Substrate | Catalyst System | Product Type | Key Feature |
| N-methylallylanilines | Pd(t-Bu3P)2 | Spiroindolines | High diastereoselectivity |
| o-iodoacrylamides | (R)-BINAP | Oxindoles | Enantioselective generation of a quaternary stereocenter |
| Alkenyl triflates | Palladium with chiral ligands | Cyclized products | Asymmetric cyclization |
This table summarizes examples of regioselective and stereoselective Mizoroki-Heck cyclizations.
The intramolecular Mizoroki-Heck cyclization of compounds like (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone serves as an effective model reaction for evaluating the in-situ performance of palladium catalysts. rsc.orgdocumentsdelivered.com This specific reaction is advantageous because it is a regiospecific 5-exo cyclization that produces a conjugated cyclic compound. rsc.org The formation of this product can be readily monitored and quantified using UV-vis spectroscopy, allowing for the straightforward determination of catalytic parameters. rsc.orgdocumentsdelivered.com This model has been used to assess both molecular and nanoparticulate palladium catalysts. rsc.org
| Catalyst Type | Analytical Method | Application |
| Molecular Pd catalysts | UV-vis spectroscopy | Performance evaluation for C-C cross-coupling |
| Nanoparticulate Pd catalysts | UV-vis spectroscopy | Performance evaluation in aqueous medium |
This table illustrates the use of the Mizoroki-Heck reaction of (1H-indol-1-yl)(2-iodophenyl)methanone analogs as a model for catalyst evaluation.
Radical cyclizations provide an alternative pathway for the synthesis of heterocyclic structures from iodo-substituted precursors. For instance, visible-light-induced radical reactions of aryl iodides can lead to the formation of indole-based structures. nih.gov In these reactions, a photoactivated catalyst promotes the homolytic cleavage of the carbon-iodine bond, generating an aryl radical. This radical can then undergo a 5-exo cyclization. nih.gov Another approach involves the tin-mediated radical cyclization of o-alkenylphenyl isocyanides, which proceeds via a 5-exo-trig cyclization of an imidoyl radical intermediate to form a 2-stannyl-3-substituted indole (B1671886). nih.gov These intermediates can be further functionalized through various cross-coupling reactions. nih.gov
While direct search results on the cyclization of organophosphorus derivatives of this compound are not prevalent, the principles of palladium-catalyzed cyclizations can be extended to substrates bearing phosphonate (B1237965) or phosphonamidate groups. The reactivity would likely be influenced by the nature of the phosphorus-containing moiety and its position on the indole or phenyl ring. Such cyclizations could potentially lead to novel phosphorus-containing heterocyclic compounds.
The 2-iodo group in this compound and its analogs is a versatile handle for various intramolecular substitution reactions beyond palladium-catalyzed cyclizations. For example, palladium-catalyzed dual C-H activation has been used for the synthesis of indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles. rsc.org Additionally, the iodine at the 3-position of some indole derivatives has been shown to be reactive in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, demonstrating the utility of the C-I bond for creating molecular diversity. nih.gov
Mizoroki-Heck Cyclizations
Transformations Involving the 2-Iodophenyl Moiety
The 2-iodophenyl portion of the molecule is a versatile substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds, primarily leveraging the reactivity of the carbon-iodine bond.
Reactivity of the Aryl Iodide Functionality in Cross-Coupling
The aryl iodide functionality is a cornerstone for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Sonogashira and Suzuki-Miyaura couplings are prominent examples of such transformations.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This methodology has been successfully applied to synthesize various indole derivatives. For instance, the coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, followed by electrophilic cyclization, yields 3-iodoindoles which can then undergo further Sonogashira reactions. nih.gov This highlights the utility of the C-I bond in building complex heterocyclic systems. nih.govorganic-chemistry.org While the specific application to this compound is not detailed in the reviewed literature, the reactivity of analogous iodo-functionalized aromatic compounds is well-established. researchgate.netnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govacs.org This reaction is widely used for its mild conditions and tolerance of various functional groups. researchgate.net Procedures have been developed for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles like indoles, demonstrating that even substrates with acidic N-H groups can be successfully coupled. nih.gov Iodo derivatives are particularly effective substrates for these transformations. figshare.comvanderbilt.edu The reaction allows for the combination of diverse aromatic heterocyclic fragments, which is crucial in both academic and industrial settings. nih.gov
Functional Group Interconversions on the Phenyl Ring
Beyond cross-coupling at the iodine-bearing carbon, other positions on the phenyl ring can undergo functional group transformations, although this is less common. The introduction of other functional groups can be achieved through various organic reactions. For instance, in analogous systems, functional groups such as esters (OCOPh), benzyl (B1604629) ethers (OCH2Ph), and nitro groups (NO2) have been successfully transformed. figshare.comvanderbilt.edu Basic hydrolysis can convert esters to phenols, while catalytic hydrogenation can reduce nitro groups to anilines, which can then be further alkylated or acylated. figshare.comvanderbilt.edu These transformations provide pathways to diversify the structure and properties of the molecule. nih.gov
Indole N-1 Position Reactivity
The nitrogen atom of the indole ring, being part of an N-acyl group in the title compound, has its reactivity significantly altered compared to a free indole. Direct alkylation or acylation at this position is not feasible without prior cleavage of the existing N-(2-iodobenzoyl) group.
Alkylation at Indole N-1
The N-alkylation of indoles is a common strategy in organic synthesis to produce a wide range of biologically active molecules. nih.govnih.gov For a compound like this compound, N-alkylation would first require deprotection to release the free indole N-H. Once the indole is deacylated, standard N-alkylation procedures can be applied. These methods often involve deprotonating the indole with a base, such as sodium hydride, to form a nucleophilic indolide anion, which then reacts with an alkyl halide in an SN2 reaction. youtube.com Various catalytic methods, including enantioselective approaches for incorporating stereocenters adjacent to the nitrogen, have also been developed. nih.govmdpi.com
Acylation at Indole N-1
Similar to alkylation, N-acylation requires a free N-H group on the indole ring. nih.govbeilstein-journals.org Therefore, the N-(2-iodobenzoyl) group must first be removed. Following deprotection, the indole can be N-acylated using various methods. clockss.orgd-nb.infonih.gov Common acylating agents include acyl chlorides and thioesters. nih.govbeilstein-journals.org The chemoselective N-acylation of indoles can be challenging because the C-3 position is often more nucleophilic. nih.govbeilstein-journals.org However, specific conditions have been developed to favor N-acylation, such as using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.govbeilstein-journals.orgd-nb.info
Indole C-3 Position Reactivity
The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most common site for electrophilic substitution. quimicaorganica.org While the N-acyl group in this compound is electron-withdrawing and deactivates the indole ring towards electrophiles compared to a free indole, reactions at C-3 can still occur.
Common electrophilic substitution reactions at the C-3 position of indoles include:
Vilsmeier-Haack Formylation: Introduces a formyl group (-CHO) at C-3 using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). quimicaorganica.org
Mannich Reaction: Involves the aminoalkylation of the C-3 position using formaldehyde, a primary or secondary amine, and an acid catalyst. quimicaorganica.org
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C-3 position. While N-acylation can be a competing reaction in free indoles, specific conditions can favor C-3 acylation. researchgate.netacs.orgnih.gov For N-protected indoles, C-3 acylation is often the primary outcome.
The construction of C3–N1′ bonds between two indole units has also been explored, though it is challenging due to the high nucleophilicity of the C3 position. mdpi.comrsc.org
Reactions with Electrophiles at C-3
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and the preferred site of attack. niscpr.res.in While the N-benzoyl group in N-acylindoles is electron-withdrawing and thus deactivates the ring towards electrophilic substitution compared to N-H or N-alkyl indoles, the C-3 position generally remains the most reactive site for many electrophiles.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com For instance, the reaction with mild brominating agents would be expected to yield the 3-bromo derivative. Under Friedel-Crafts acylation conditions, an acyl group can be introduced at the C-3 position, although the deactivating effect of the N-benzoyl group may necessitate harsher conditions or stronger Lewis acid catalysts. youtube.com
A summary of potential electrophilic substitution reactions at the C-3 position of N-aroylindole analogs is presented below.
| Reaction Type | Electrophile | Reagent Examples | Expected Product at C-3 |
| Halogenation | Br⁺ | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Acylation | RCO⁺ | Acyl chloride (RCOCl) / AlCl₃ | Acyl (-COR) |
| Alkylation | R⁺ | Alkyl halide (RX) / AlCl₃ | Alkyl (-R) |
This table represents expected reactivity based on established principles of electrophilic aromatic substitution on indole systems.
Palladium-Catalyzed Functionalization at C-3
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocycles, including indoles. For N-acylindoles, direct C-H functionalization can be achieved with high regioselectivity. Research has shown that the C-3 position of N-acylindoles can be selectively arylated and alkenylated. nih.gov
For example, the palladium-catalyzed arylation of N-acylindoles with aryl halides can proceed selectively at the C-3 position. nih.gov This transformation is typically achieved using a palladium catalyst such as Pd(TFA)₂ with an oxidant like Cu(OAc)₂. Similarly, alkenylation at the C-3 position can be accomplished using palladium catalysts in the presence of an oxidant, coupling the indole with various alkenes. nih.gov These reactions provide a direct method for creating C-C bonds at the indole C-3 position, bypassing the need for pre-functionalized indole substrates.
The table below summarizes representative palladium-catalyzed C-3 functionalization reactions applicable to N-aroylindole scaffolds.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure |
| Arylation | Arene | Pd(TFA)₂ / Cu(OAc)₂ | 3-Aryl-1-aroylindole |
| Alkenylation | Alkene | PdCl₂ / Cu(OAc)₂ | 3-Alkenyl-1-aroylindole |
| Benzylation | Benzyl carbonate | Pd(0) catalyst / Ligand (e.g., DPEphos) | 3-Benzyl-1-aroylindole |
Data compiled from studies on N-acyl and N-benzyl indoles. nih.govnih.gov
Carbonyl Group Transformations
The exocyclic ketone functionality in this compound is a key site for chemical modification. As a typical carbonyl group, it is electrophilic at the carbon atom and can undergo nucleophilic addition and reduction reactions. chemistrysteps.combyjus.com
Nucleophilic Additions to the Ketone
The carbonyl carbon is sp² hybridized and susceptible to attack by a wide range of nucleophiles. byjus.com This reaction, known as nucleophilic addition, proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated (typically during an acidic workup) to yield an alcohol. ksu.edu.sa
Strong nucleophiles, such as those found in Grignard reagents (R-MgX) and organolithium reagents (R-Li), react readily with ketones. The addition of such organometallic reagents to this compound would result in the formation of a tertiary alcohol, where a new carbon-carbon bond is formed. colby.edu Weaker nucleophiles, such as cyanide or alcohols, can also add to the carbonyl, sometimes requiring acid catalysis to activate the carbonyl group. byjus.comksu.edu.sa
| Nucleophile Type | Reagent Example | Intermediate | Final Product |
| Organometallic | Ethylmagnesium bromide (EtMgBr) | Magnesium alkoxide | Tertiary Alcohol |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Borate ester complex | Secondary Alcohol |
| Cyanide | Hydrogen cyanide (HCN) / Base | Alkoxide | Cyanohydrin |
This table illustrates general nucleophilic addition reactions common to ketones. ksu.edu.sacolby.edumasterorganicchemistry.com
Reduction Reactions of the Ketone
The ketone group can be readily reduced to a secondary alcohol, (1H-Indol-1-yl)(2-iodophenyl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. youtube.com
Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones and is compatible with a variety of functional groups. masterorganicchemistry.comumass.edu It is typically used in protic solvents like methanol (B129727) or ethanol. umass.edu For a more potent option, lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ is a much stronger reducing agent and will also reduce other functional groups like esters and amides, but it must be used in anhydrous aprotic solvents like diethyl ether or THF, as it reacts violently with water. youtube.comlibretexts.org
| Reducing Agent | Reagent Formula | Typical Solvent | Product |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH) or Ethanol (EtOH) | Secondary Alcohol |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether (Et₂O) or THF | Secondary Alcohol |
This table outlines standard reagents for the reduction of ketones to secondary alcohols. umass.edulibretexts.org
Vi. Synthetic Applications and Broader Utility in Organic Synthesis
Scaffold Construction for Complex Organic Molecules
(1H-Indol-1-yl)(2-iodophenyl)methanone is a pivotal precursor for the synthesis of fused heterocyclic systems, particularly those containing the isoindolo[2,1-a]indol-6-one core structure. This is achieved through intramolecular cyclization reactions, which leverage the proximity of the indole (B1671886) ring and the iodo-substituted phenyl group.
Recent advancements have demonstrated the efficacy of photoinduced phenolate organocatalysis for the synthesis of isoindoloindolones from N-(2-iodobenzoyl)indoles. acs.org This methodology involves a single-electron transfer (SET) from an excited phenolate catalyst to the N-(2-iodobenzoyl)indole, initiating a radical cyclization cascade. The process is notable for its mild reaction conditions and high functional group tolerance. acs.org
The general mechanism for this transformation can be outlined as follows:
Photoexcitation and Single-Electron Transfer: The phenolate catalyst, upon photoexcitation, transfers an electron to the this compound molecule.
Radical Anion Formation and Fragmentation: The resulting radical anion undergoes cleavage of the carbon-iodine bond to generate an aryl radical.
Intramolecular Cyclization: The aryl radical then undergoes an intramolecular addition to the electron-rich indole nucleus, typically at the C2 or C3 position, to form a new carbon-carbon bond and construct the fused ring system.
Rearomatization/Oxidation: Subsequent steps lead to the final isoindoloindolone product.
This strategy provides a powerful tool for the construction of complex polycyclic scaffolds that are of interest in medicinal chemistry and materials science. For instance, derivatives of isoindoloindolones have been investigated as ligands for melatonin MT3 and 5-HT6 receptors. acs.org
Development of Novel Synthetic Methodologies and Reagents
The reactivity of this compound has spurred the development of new synthetic methods, particularly in the realm of transition metal-catalyzed reactions. The presence of the aryl iodide moiety makes it an ideal substrate for a variety of cross-coupling reactions.
Palladium-catalyzed reactions are particularly prominent in this context. For example, palladium/norbornene cooperative catalysis has been utilized for the synthesis of indoles from iodoarenes and N-benzoyloxyallylamines. researchgate.net While not a direct application of the title compound, this highlights the synthetic potential of the aryl iodide group for constructing indole frameworks.
Furthermore, the N-acylindole functionality can influence the regioselectivity of reactions on the indole ring. Palladium-catalyzed dual C-H or N-H functionalization of indole derivatives has been explored, demonstrating that the choice of catalyst, oxidant, and directing groups can control the position of substitution. nih.govunimi.it The N-benzoyl group in this compound can act as a directing group or be cleaved under certain reaction conditions, offering further avenues for synthetic manipulation.
The development of one-pot, multi-component reactions represents another area where precursors like this compound could be valuable. For instance, microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolisation and copper(I)-catalyzed N-arylation. nih.gov While this describes the synthesis of N-arylindoles, the reverse reaction—the functionalization of the N-aryl group—is a key application of the title compound.
Utilization as Key Intermediates in Multi-Step Syntheses
This compound and its derivatives are valuable intermediates in multi-step synthetic sequences. The aryl iodide can be readily transformed into a variety of other functional groups through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents on the phenyl ring, significantly expanding the molecular diversity accessible from this common intermediate.
For example, a palladium-catalyzed diastereoselective dearomatization of N-(2-bromobenzoyl)indoles has been reported, leading to functionalized indolines. researchgate.net A similar strategy could be envisioned for the iodo-analogue, where an initial intramolecular cyclization is followed by further functionalization.
The indole nitrogen can also be a site for further reactions. While the N-benzoyl group is relatively stable, it can be cleaved under specific conditions to liberate the NH-indole, allowing for subsequent N-alkylation or N-arylation. This versatility makes this compound a strategic intermediate for the synthesis of a wide range of substituted indole derivatives.
The following table summarizes some potential transformations of this compound as a key intermediate:
| Reaction Type | Reagents and Conditions | Potential Product |
| Intramolecular Cyclization | Photoinduced phenolate catalysis | Isoindolo[2,1-a]indol-6-one derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (1H-Indol-1-yl)(biphenyl-2-yl)methanone derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | (1H-Indol-1-yl)(2-(alkynyl)phenyl)methanone derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | (1H-Indol-1-yl)(2-vinylphenyl)methanone derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (1H-Indol-1-yl)(2-aminophenyl)methanone derivatives |
| N-Debenzoylation | Strong base or acid | 2-Iodobenzoylindole |
Exploration of Indole and Aryl Ketone Chemical Space
The synthesis and derivatization of this compound contribute to the broader exploration of the chemical space occupied by indole and aryl ketone-containing molecules. Indole is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov Similarly, the aryl ketone motif is a common feature in biologically active compounds.
By providing a platform for the introduction of diverse functional groups through reactions at the aryl iodide and the indole ring, this compound facilitates the generation of libraries of novel compounds for biological screening. The ability to construct complex, fused heterocyclic systems from this precursor further expands the accessible chemical space into more three-dimensional structures, which is of increasing interest in drug discovery. dartmouth.edu
The development of synthetic routes to and from this compound also enhances our fundamental understanding of the reactivity of N-acylindoles and aryl iodides, contributing to the broader toolkit of synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
